4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide
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Overview
Description
4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It features a bromine atom, a cyanomethyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . This reaction can be carried out without solvents at room temperature or with heat, depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(cyanomethyl)benzoic acid: This compound shares a similar structure but lacks the thiazole ring.
4-bromo-N-(cyanomethyl)benzamide: This compound is structurally similar but does not have the phenyl-thiazole moiety.
Uniqueness
The presence of the thiazole ring and the specific substitution pattern in 4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide makes it unique compared to its analogs. These structural features can lead to different chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H12BrN3OS |
---|---|
Molecular Weight |
398.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(cyanomethyl)-4-phenyl-1,3-thiazol-5-yl]benzamide |
InChI |
InChI=1S/C18H12BrN3OS/c19-14-8-6-13(7-9-14)17(23)22-18-16(12-4-2-1-3-5-12)21-15(24-18)10-11-20/h1-9H,10H2,(H,22,23) |
InChI Key |
OWRCQCQBSDOFAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)CC#N)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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